molecular formula C11H14N4O B12316218 (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol

Cat. No.: B12316218
M. Wt: 218.26 g/mol
InChI Key: SBAQVFVHPMVVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the process for commercial applications .

Chemical Reactions Analysis

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing researchers to study various biological processes at the molecular level .

Comparison with Similar Compounds

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C11H14N4O/c16-8-9-2-1-6-14(9)10-4-7-15-11(13-10)3-5-12-15/h3-5,7,9,16H,1-2,6,8H2

InChI Key

SBAQVFVHPMVVCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=NN3C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.